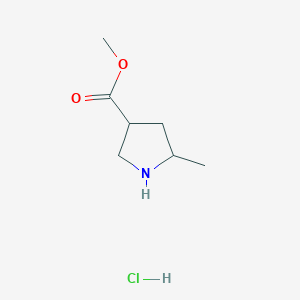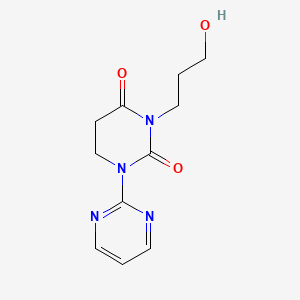
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic compound that features a dihydropyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is often catalyzed by acids or other catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. For its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in pathogens. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: This compound also exhibits antimicrobial and anti-inflammatory properties but has a different core structure.
Dihydropyrimidinones: These compounds share a similar dihydropyrimidine core and are used in various medicinal applications.
Uniqueness
N1-(4-Imino-1-methyl-1,4-dihydropyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H13N5 |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-(2-aminoethylimino)-1-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H13N5/c1-12-5-2-6(9)11-7(12)10-4-3-8/h2,5H,3-4,8H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
LSEZUZWXRJIIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=NC1=NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



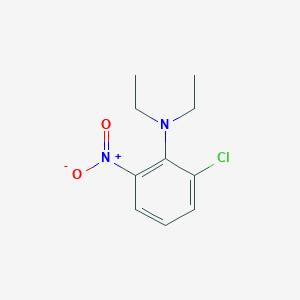

![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
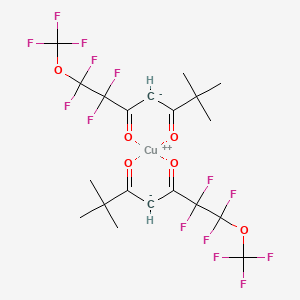
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)

![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
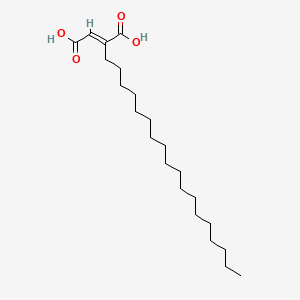
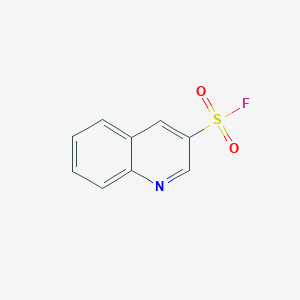
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
